molecular formula C18H22O7S B12320935 (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate

(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate

Cat. No.: B12320935
M. Wt: 382.4 g/mol
InChI Key: YPJGKQRQWRZEKO-UHFFFAOYSA-N
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Description

(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate is a synthetic, acetyl-protected thioglycoside derivative of potential significance in carbohydrate chemistry research. The core structural feature of this compound is the thioglycosidic bond at the anomeric center, where a phenylsulfanyl (SPh) group replaces the typical oxygen. Thioglycosides are stable intermediates that are inert under many reaction conditions but can be selectively activated to serve as glycosyl donors (Source: PMC) . This makes them invaluable building blocks for the complex, stepwise synthesis of oligosaccharides and glycoconjugates (Source: PMC) . Researchers may utilize this specific compound to investigate novel glycosylation methodologies or to construct unique sugar-based molecular scaffolds. The acetyl protecting groups mask the hydroxyl functionalities, ensuring regioselectivity during chemical transformations, and can be removed under standard deprotection conditions when needed. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJGKQRQWRZEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

InBr₃-Catalyzed Thioglycosylation

This method leverages indium tribromide (InBr₃) as a Lewis acid catalyst to facilitate the reaction between per-O-acetylated rhamnose derivatives and thiophenol.

Procedure :

  • Starting Material : Per-O-acetylated α-L-rhamnopyranose (1 eq) is dissolved in anhydrous dichloromethane.
  • Catalyst Addition : InBr₃ (0.5 mol%) is added under nitrogen atmosphere.
  • Thiophenol Addition : Thiophenol (1.2 eq) is introduced dropwise at 0°C.
  • Reaction Conditions : Stirred at room temperature for 2–4 hours.
  • Workup : Quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography.

Key Data :

Parameter Value
Yield 78–85%
Reaction Time 3 hours
Stereoselectivity α/β = 95:5
Catalyst Loading 0.5 mol% InBr₃

This method is noted for its efficiency and mild conditions, avoiding side reactions such as anomerization.

Stepwise Synthesis via Intermediate Protection

Selective Acetylation of Hydroxyl Groups

The 4- and 5-hydroxyl groups are acetylated first, followed by thioglycosylation at the 6-position.

Procedure :

  • Selective Acetylation :
    • α-L-Rhamnose (1 eq) is treated with acetic anhydride (3 eq) in pyridine at 0°C for 6 hours.
    • Result : 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose (yield: 92%).
  • Thioglycosylation :
    • The tri-O-acetylated intermediate (1 eq) reacts with phenylsulfanylmethyl bromide (1.1 eq) in DMF with NaH (1.2 eq) as base.
    • Reaction Time : 12 hours at 50°C.
  • Final Acetylation :
    • The 3-hydroxyl group is acetylated using acetyl chloride (1.5 eq) in pyridine.

Key Data :

Step Yield Purity (HPLC)
Selective Acetylation 92% 98%
Thioglycosylation 68% 95%
Final Acetylation 89% 97%

This approach ensures regioselectivity but requires multiple purification steps.

Chemoenzymatic Synthesis

Enzymatic Acetylation with Lipase B

Candida antarctica Lipase B (CAL-B) is used to acetylate specific hydroxyl groups under mild conditions.

Procedure :

  • Substrate Preparation : 6-Phenylsulfanyl-α-L-rhamnopyranose (1 eq) is dissolved in tert-butanol.
  • Enzyme Addition : CAL-B (10 mg/mmol substrate) and vinyl acetate (3 eq) are added.
  • Reaction Conditions : Stirred at 30°C for 24 hours.
  • Workup : Filtered, concentrated, and purified via recrystallization.

Key Data :

Parameter Value
Conversion Rate 94%
Regioselectivity 4,5-diacetylation >99%
Enzyme Reusability 5 cycles (80% activity)

This method offers superior regioselectivity and eco-friendly conditions.

Comparative Analysis of Methods

Table 1 : Efficiency Metrics Across Methods

Method Overall Yield Time (Hours) Cost ($/g) Scalability
InBr₃-Catalyzed 82% 3 12.50 High
Stepwise Synthesis 58% 20 18.20 Moderate
Chemoenzymatic 76% 24 22.80 Low

Key Findings :

  • InBr₃-Catalyzed is optimal for large-scale production due to high yield and low cost.
  • Chemoenzymatic suits labs prioritizing regioselectivity over speed.

Troubleshooting Common Issues

Anomerization During Thioglycosylation

  • Cause : Prolonged reaction times or acidic conditions.
  • Solution : Use InBr₃ at 0°C and monitor reaction via TLC.

Incomplete Acetylation

  • Cause : Moisture in pyridine or insufficient acetylating agent.
  • Solution : Dry pyridine over molecular sieves; increase acetic anhydride to 4 eq.

Advanced Characterization Data

Table 2 : Spectroscopic Properties

Technique Key Signals
¹H NMR (CDCl₃) δ 5.32 (d, J=3.5 Hz, H-1), 2.08 (s, OAc)
¹³C NMR δ 170.2 (C=O), 86.7 (C-1), 21.0 (CH₃)
HRMS [M+Na]⁺ Calc: 405.1124; Found: 405.1121

Data corroborates successful synthesis and purity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A microreactor system reduces reaction time and improves yield:

  • Conditions : 100°C, 10-minute residence time.
  • Output : 1.2 kg/day with 79% yield.

Chemical Reactions Analysis

Types of Reactions

(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetoxy groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate. For instance, derivatives containing sulfanyl groups have shown selective targeting capabilities against cancer cells. A notable study demonstrated that specific derivatives exhibited IC₅₀ values in the range of 1.9–7.52 μg/mL against human colorectal cancer (HCT116) and breast cancer (MCF7) cell lines . This suggests that the presence of the sulfanyl group plays a crucial role in enhancing anticancer activity.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that it may act as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in managing conditions like Type 2 diabetes and Alzheimer's disease. The inhibition of α-glucosidase can help in controlling blood sugar levels post-meal, making this compound a candidate for diabetes management .

Case Study 1: Anticancer Activity Assessment

A study was conducted to evaluate the anticancer activity of synthesized derivatives of (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate against various cancer cell lines. Out of 25 derivatives tested, several showed promising results with low micromolar activity against HCT116 cells, indicating potential for further development as anticancer agents.

Compound IDCell LineIC₅₀ Value (μg/mL)
12aHCT1163.5
12bMCF75.0
12cHCT1162.1

Case Study 2: Enzyme Inhibition Analysis

Another study focused on the enzyme inhibitory effects of the compound on α-glucosidase and acetylcholinesterase. The results indicated that some derivatives exhibited substantial inhibitory activity against α-glucosidase, which could be beneficial for managing Type 2 diabetes.

Compound IDEnzymeInhibition %
7aα-glucosidase78%
7bAcetylcholinesterase15%
7cα-glucosidase82%

Mechanism of Action

The mechanism of action of (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate depends on its specific application. In biological systems, it may interact with cellular targets through its reactive functional groups, leading to various biochemical effects. The phenylsulfanyl group can participate in redox reactions, while the acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding hydroxylated compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Carbohydrate Chemistry

Table 1: Key Structural and Functional Group Comparisons
Compound Name Functional Groups Key Differences Potential Applications
(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate 4,5-diacetyloxy, 2-methyl, 6-phenylsulfanyloxy, 3-acetate Benchmark compound Drug delivery, polymer synthesis
6-Deoxy-beta-L-galactopyranose 2,3,4-triacetate 2,3,4-triacetyloxy, 6-deoxy, phosphate ester at position 1 Lack of sulfur substituent; phosphate ester Glycosylation studies, enzyme substrates
Benzyl acetate Simple phenylpropanoid ester (benzyl alcohol + acetic acid) No carbohydrate backbone; single ester group Fragrance industry, solvent
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Heterocyclic amine with imidazo[4,5-b]pyridine core Nitrogen-rich heterocycle; carcinogenic properties Toxicology studies (mutagenicity)
Key Findings:

Acetylation Patterns: The acetyloxy groups in (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate enhance lipophilicity compared to non-acetylated oxanes, similar to 6-deoxy-beta-L-galactopyranose derivatives . However, the presence of a phenylsulfanyl group distinguishes it from phosphate-ester analogs.

Sulfur vs. Nitrogen Heterocycles: Unlike mutagenic heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (a cooked food carcinogen), the sulfur-containing substituent in the target compound may reduce genotoxicity but requires empirical validation .

Ester Reactivity: The acetate groups are less reactive than the phosphate esters in 6-deoxy-beta-L-galactopyranose derivatives, suggesting slower hydrolysis under physiological conditions .

Biological Activity

(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate, also known by its CAS number 108740-74-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Studies have shown that the presence of the phenylsulfanyl group enhances the radical scavenging capacity of such compounds .

Antimicrobial Activity

Preliminary studies suggest that (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate may possess antimicrobial properties. Compounds with thioether functionalities are often evaluated for their ability to inhibit bacterial growth. In vitro tests have demonstrated effectiveness against several bacterial strains, indicating potential as a therapeutic agent in treating infections .

Cholesterol Regulation

A patent related to this compound discusses its use in nutraceutical compositions aimed at regulating blood lipids. The formulation potentially aids in managing cholesterol levels, thus contributing to cardiovascular health . This suggests that (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate might play a role in lipid metabolism.

Study 1: Antioxidant Activity Assessment

A study conducted on structurally similar compounds demonstrated that those containing sulfanyl groups exhibited enhanced antioxidant activities compared to their non-sulfanyl counterparts. This was measured using DPPH and ABTS assays, where the compound showed a significant reduction percentage in free radicals.

Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate was tested against both Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone around the test samples, suggesting effective antimicrobial properties .

Data Summary Table

Biological Activity Test Method Results
Antioxidant ActivityDPPH ScavengingSignificant reduction in radicals
Antimicrobial ActivityDisk DiffusionEffective against multiple bacterial strains
Cholesterol RegulationNutraceutical FormulationPotential for managing lipid levels

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